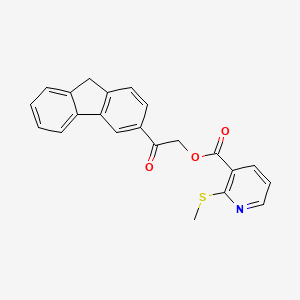![molecular formula C34H42N4O3 B13349294 3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13349294.png)
3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,6’-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9’-xanthen]-3-one is a complex organic compound that belongs to the class of xanthene dyes. These compounds are known for their vibrant colors and are widely used in various applications, including biological staining, fluorescence microscopy, and as pH indicators.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9’-xanthen]-3-one typically involves multi-step organic reactions. The process may start with the preparation of isoindoline and xanthene intermediates, followed by spirocyclization and functional group modifications. Common reagents used in these reactions include diethylamine, morpholine, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Solvent extraction, crystallization, and chromatography are often employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its leuco form, which is colorless.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a fluorescent dye for tracing and labeling molecules. Its unique structure allows it to emit light at specific wavelengths, making it valuable in spectroscopy and analytical chemistry.
Biology
In biological research, the compound is employed as a staining agent for visualizing cellular structures under a microscope. Its fluorescence properties enable the detection of specific biomolecules in complex biological samples.
Medicine
In medicine, the compound may be used in diagnostic assays and imaging techniques. Its ability to bind to specific targets makes it useful in detecting diseases and monitoring treatment efficacy.
Industry
In industrial applications, the compound is used in the manufacturing of dyes, pigments, and inks. Its stability and vibrant color make it suitable for various commercial products.
Wirkmechanismus
The mechanism of action of 3’,6’-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9’-xanthen]-3-one involves its interaction with specific molecular targets. The compound’s fluorescence is activated upon binding to these targets, allowing for visualization and detection. The pathways involved may include binding to nucleic acids, proteins, or other biomolecules, leading to changes in fluorescence intensity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescence properties.
Fluorescein: A widely used dye in biological staining and fluorescence microscopy.
Eosin Y: A brominated derivative of fluorescein used in histology.
Uniqueness
Compared to these similar compounds, 3’,6’-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9’-xanthen]-3-one may offer unique advantages in terms of fluorescence intensity, stability, and specificity. Its unique structure allows for tailored applications in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C34H42N4O3 |
|---|---|
Molekulargewicht |
554.7 g/mol |
IUPAC-Name |
3',6'-bis(diethylamino)-2-(2-morpholin-4-ylethyl)spiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C34H42N4O3/c1-5-36(6-2)25-13-15-29-31(23-25)41-32-24-26(37(7-3)8-4)14-16-30(32)34(29)28-12-10-9-11-27(28)33(39)38(34)18-17-35-19-21-40-22-20-35/h9-16,23-24H,5-8,17-22H2,1-4H3 |
InChI-Schlüssel |
LYBAZAIVDIKRMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3CCN6CCOCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13349275.png)

